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Compound of Interest

Compound Name: Cinitapride tartrate

CAS No.: 1207859-16-2

Cat. No.: B1238653

Get Quote

This guide provides an in-depth exploration of the discovery and development of cinitapride
tartrate, a gastroprokinetic agent. It is intended for researchers, scientists, and drug

development professionals, offering a comprehensive overview of the journey from its

synthesis to its clinical application.

Introduction: Addressing a Need in Gastrointestinal
Motility Disorders
Gastrointestinal (GI) motility disorders, such as functional dyspepsia and gastroesophageal

reflux disease (GERD), represent a significant clinical challenge, impacting the quality of life for

a substantial portion of the population.[1] The development of effective and safe prokinetic

agents has been a key focus of pharmaceutical research. Cinitapride emerged from this

research landscape as a novel benzamide derivative with a unique pharmacological profile,

developed by the Spanish pharmaceutical company Almirall.[2][3][4]

The Genesis of Cinitapride: Synthesis and Chemical
Profile
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Cinitapride, chemically known as 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-

ethoxy-5-nitrobenzamide, is a substituted benzamide.[5] While detailed proprietary synthetic

protocols are not extensively published, the general synthesis of such molecules involves a

multi-step process.

General Synthetic Pathway
The synthesis of the cinitapride base likely involves the condensation of two key intermediates:

a substituted benzoyl chloride and a substituted piperidine derivative. A plausible, though not

definitively published, synthetic route is outlined below.

Diagram of the general synthetic pathway for Cinitapride:
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Caption: A plausible multi-step synthesis of cinitapride tartrate.
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Formation of Cinitapride Tartrate
The active pharmaceutical ingredient is the tartrate salt of the cinitapride base. The formation of

cinitapride hydrogen tartrate is achieved by treating the cinitapride free base with L-tartaric acid

in a suitable solvent, such as ethanol. This process yields a stable crystalline form of the drug.

Unraveling the Mechanism of Action: A Multi-
Receptor Approach
Cinitapride's efficacy stems from its multifaceted interaction with key receptors involved in the

regulation of gastrointestinal motility. It exhibits a unique profile as a serotonin (5-HT) receptor

modulator and a dopamine D2 receptor antagonist.[1]

Serotonergic Activity: A Dual Role
Cinitapride's primary prokinetic effect is mediated through its agonist activity at 5-HT4 receptors

located on presynaptic terminals of enteric neurons.[1] This activation enhances the release of

acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes

gastrointestinal transit.

Simultaneously, cinitapride acts as an antagonist at 5-HT2 receptors.[1] This action is thought

to contribute to its beneficial effects by preventing serotonin-induced smooth muscle relaxation

and visceral hypersensitivity. Some evidence also suggests agonist activity at 5-HT1 receptors,

which may further contribute to its gastroprotective effects.[1]

Dopaminergic Antagonism
In addition to its serotonergic activity, cinitapride is an antagonist of dopamine D2 receptors in

the myenteric plexus.[1] By blocking the inhibitory effects of dopamine on acetylcholine release,

cinitapride further enhances cholinergic neurotransmission, thereby augmenting its prokinetic

activity.[2] This dual mechanism of enhancing pro-motility signals (via 5-HT4 agonism) and

inhibiting anti-motility signals (via D2 antagonism) provides a synergistic effect on

gastrointestinal function.

Signaling Pathway of Cinitapride's Prokinetic Action:
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Caption: Cinitapride's dual mechanism on enteric neurons to increase acetylcholine release.

While precise binding affinities (Ki values) for cinitapride at these receptors are not widely

published in public literature, its pharmacological profile indicates a functionally significant

interaction with each of these targets to produce its overall therapeutic effect.

Preclinical Development: Establishing Efficacy and
Safety
The prokinetic and gastroprotective properties of cinitapride were first established in a series of

preclinical in vitro and in vivo studies.

In Vitro Studies
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In vitro experiments using isolated guinea pig intestinal smooth muscle preparations

demonstrated that cinitapride has a greater stimulatory activity than metoclopramide.[1] These

studies suggested that its mechanism involves the enhanced release of acetylcholine from

intramural cholinergic neurons.[1]

Representative In Vitro Experimental Workflow:
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Caption: Workflow for assessing prokinetic activity in isolated intestinal tissue.

In Vivo Animal Models
In vivo studies in animal models, such as rats and dogs, were crucial in demonstrating

cinitapride's ability to accelerate gastric emptying and improve gastrointestinal motility.[6] For

instance, studies in conscious dogs with force transducers showed that cinitapride enhanced

the amplitude and coordination of antral, pyloric, and duodenal contractions.[6] It was also

shown to accelerate the gastric emptying of both liquid and solid meals.[6] Furthermore,

preclinical studies in rats demonstrated the gastroprotective effects of cinitapride, suggesting its

potential to improve gastric ulceration and secretion.[1]

Clinical Development: From Healthy Volunteers to
Patient Populations
The clinical development of cinitapride progressed through a series of Phase I, II, III, and IV

trials to establish its pharmacokinetic profile, efficacy, and safety in humans.

Phase I: Pharmacokinetics and Safety in Healthy
Volunteers
Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and

pharmacokinetic profile of cinitapride. These studies established that cinitapride is rapidly

absorbed after oral administration, with peak plasma concentrations reached within
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approximately two hours.[7] The elimination half-life is around 3 to 5 hours.[8] These studies

also demonstrated good tolerability at therapeutic doses.[1][9] A key finding from a drug-drug

interaction study was that cinitapride does not cause clinically relevant QT interval

prolongation, even when co-administered with a potent CYP3A4 inhibitor like ketoconazole, a

significant safety advantage over some other prokinetic agents.[6]

Phase II: Dose-Finding and Efficacy in Patients
Phase II studies were designed to evaluate the efficacy and determine the optimal dose of

cinitapride in patients with gastrointestinal motility disorders. These trials demonstrated better

efficacy and tolerability of cinitapride compared to placebo and metoclopramide for

gastrointestinal transit disorders.[1]

Phase III: Confirmation of Efficacy and Safety
Pivotal Phase III trials were conducted to confirm the efficacy and safety of cinitapride in larger

patient populations with functional dyspepsia and GERD. A randomized, double-blind, double-

dummy, positive-controlled study confirmed the non-inferiority of cinitapride to domperidone in

patients with mild-to-moderate postprandial distress syndrome-predominant functional

dyspepsia.[10] In this study, cinitapride was also found to be superior to domperidone in

reducing the overall severity of postprandial fullness, early satiation, and bloating.[10]

Phase IV and Real-World Evidence
Post-marketing Phase IV studies and real-world evidence have further substantiated the

efficacy and safety of cinitapride in clinical practice. A large, prospective, multicentric, single-

arm study in Chinese patients with functional dyspepsia, with or without overlapping GERD,

irritable bowel syndrome, or functional constipation, demonstrated that cinitapride is effective

and well-tolerated in a real-world setting.[1] After 4 weeks of treatment, the overall symptom

improvement rate was 90.9%.[1]

Summary of Clinical Trial Data for Cinitapride in Functional Dyspepsia:
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Study Phase Comparator
Key Efficacy
Endpoints

Key Safety
Findings

Phase II
Placebo,

Metoclopramide

Improvement in

gastrointestinal transit

Better tolerability than

comparators[1]

Phase III Domperidone

Non-inferiority in

symptom relief;

Superiority in reducing

postprandial fullness,

early satiation, and

bloating[10]

Well-tolerated; one

case of

extrapyramidal

symptoms

reported[10]

Phase IV -

Significant reduction

in Global Index Score

for dyspepsia

symptoms[11]

Well-tolerated with

minimal side

effects[11]

Real-World Study -

90.9% overall

symptom

improvement rate at 4

weeks[1]

Well-tolerated; no

signs of hepatorenal

or cardiac toxicity[1]

Evolution of Cinitapride: The Extended-Release
Formulation
To improve patient compliance and provide a more stable therapeutic effect, an extended-

release (ER) formulation of cinitapride was developed. The immediate-release formulation has

a short half-life, necessitating thrice-daily dosing.[5] The ER formulation was designed for once-

daily administration.

Rationale and Formulation
The primary rationale for the ER formulation was to reduce dosing frequency, which can

enhance patient adherence to treatment.[5] The ER formulation typically utilizes a matrix

system with rate-controlling polymers to modulate drug release over a prolonged period.

Clinical Equivalence
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Clinical trials have demonstrated that the cinitapride ER 3 mg once-daily tablet is comparable in

terms of safety and efficacy to the conventional cinitapride immediate-release (IR) 1 mg tablet

administered three times daily for the treatment of functional dyspepsia and GERD.[12] A

bioequivalence study of a fixed-dose combination of pantoprazole 40mg and cinitapride 3mg

extended-release capsules also showed that the pharmacokinetic parameters were within the

acceptable range for bioequivalence.

Regulatory and Commercialization History: A
Timeline

Early 1970s: Almirall initiates a research project focused on gastrointestinal disorders.[4]

1990: Cinitapride is first marketed in Spain under the trade names Cidine and Blaston.[5]

Post-1990: Cinitapride becomes available in Mexico and other countries in Latin America

and Asia.[13]

2010: Almirall grants Eisai the exclusive rights to develop, manufacture, and market

cinitapride in China.[2]

2011: A Phase 3 clinical trial comparing cinitapride to domperidone in patients with functional

dyspepsia is initiated.[2]

2018: Eisai launches cinitapride hydrogen tartrate (Cidine®) in China for mild-to-moderate

functional dyspepsia.

Conclusion: A Valuable Therapeutic Option
The discovery and development of cinitapride tartrate represent a successful endeavor in

addressing the unmet needs of patients with gastrointestinal motility disorders. Its unique multi-

receptor mechanism of action, coupled with a favorable safety profile, particularly its low

incidence of extrapyramidal symptoms and lack of significant cardiac side effects, has

established it as a valuable therapeutic option. The development of an extended-release

formulation further enhances its clinical utility by improving patient convenience and

adherence. Ongoing research and real-world evidence continue to support the role of

cinitapride in the management of functional dyspepsia and GERD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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